Ethylcyclobutane

CAS No.: 4806-61-5

Cat. No.: VC14450762

Molecular Formula: C6H12

Molecular Weight: 84.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4806-61-5 |

|---|---|

| Molecular Formula | C6H12 |

| Molecular Weight | 84.16 g/mol |

| IUPAC Name | ethylcyclobutane |

| Standard InChI | InChI=1S/C6H12/c1-2-6-4-3-5-6/h6H,2-5H2,1H3 |

| Standard InChI Key | NEZRFXZYPAIZAD-UHFFFAOYSA-N |

| Canonical SMILES | CCC1CCC1 |

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

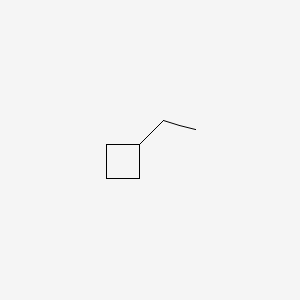

Ethylcyclobutane consists of a four-membered cyclobutane ring bonded to an ethyl group (). The strain inherent to the cyclobutane ring—a result of its 90° bond angles—imparts distinct reactivity and stability profiles compared to larger cycloalkanes . The compound’s IUPAC name, ethylcyclobutane, is derived from its substituent and parent ring structure. Alternative nomenclature includes 1-ethylcyclobutane and cyclobutane, ethyl-, though these are less commonly employed .

Stereochemical Considerations

While ethylcyclobutane lacks chiral centers, its conformational flexibility allows for multiple ring-puckering states. The cyclobutane ring typically adopts a non-planar "butterfly" conformation to alleviate torsional strain, a feature confirmed via computational models and X-ray crystallography of analogous compounds .

Physical and Thermodynamic Properties

Fundamental Physical Constants

Ethylcyclobutane exhibits the following key physical properties :

The slight discrepancies in reported values arise from experimental conditions and measurement techniques. For instance, density variations reflect differences in temperature calibration between studies .

Thermochemical Data

NIST provides extensive thermochemical profiles for ethylcyclobutane, including enthalpy of formation () and heat capacity ():

Enthalpy of Formation

These values highlight the compound’s relative stability compared to linear alkanes, attributable to ring strain counterbalancing hyperconjugative stabilization .

Heat Capacity ()

The temperature-dependent of ethylcyclobutane demonstrates typical increases with thermal energy:

| Temperature (K) | (J/mol·K) |

|---|---|

| 50 | 40.50 |

| 298.15 | 122.8 |

| 1000 | 303.5 |

Spectroscopic Characterization

Infrared (IR) Spectroscopy

The gas-phase IR spectrum of ethylcyclobutane, accessible via NIST , features prominent absorption bands corresponding to C-H stretching (2800–3000 cm⁻¹) and ring deformation modes (800–1000 cm⁻¹). The absence of strong polar functional groups results in a relatively simple spectrum dominated by alkyl and cyclic C-H vibrations .

Mass Spectrometry

Fragmentation patterns in electron ionization (EI) mass spectra show dominant peaks at 56 () and 41 (), indicative of cyclobutane ring cleavage and ethyl group loss .

Chemical Reactivity and Stability

Thermal Decomposition

Ethylcyclobutane undergoes ring-opening reactions at elevated temperatures (>300°C), yielding linear alkenes such as 1-pentene and ethylene via retro-Diels-Alder mechanisms. This behavior aligns with strain-driven reactivity observed in small-ring cycloalkanes .

Oxidation and Halogenation

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume